N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
Descripción
This compound is a sulfamoyl-linked phenylbutyramide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group. Its structure integrates a sulfonamide bridge connecting a butyramide-functionalized phenyl ring to an ethyl-tethered pyridazinone moiety.
Propiedades
IUPAC Name |
N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-3-5-23(29)26-19-8-12-21(13-9-19)34(31,32)25-16-17-28-24(30)15-14-22(27-28)18-6-10-20(11-7-18)33-4-2/h6-15,25H,3-5,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNIPXKWZXUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with a suitable leaving group on the pyridazinone core.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine group on the intermediate compound.
Formation of the Final Product: The final step involves the coupling of the intermediate with butyric acid or its derivatives under appropriate conditions to form the butyramide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxyphenyl group or the pyridazinone core, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the sulfonamide group or the pyridazinone core, potentially leading to the formation of amines or reduced pyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides or pyridazinones.
Medicine: Possible development as a pharmaceutical agent due to its structural features that are common in bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The pyridazinone core could also play a role in binding to biological targets, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The pyridazinone ring in the target compound distinguishes it from analogs with other heterocycles. For instance:
- Compound 5a (Molecules, 2013): Features a 2-oxotetrahydrofuran-3-yl group instead of pyridazinone. This oxolane-containing derivative showed moderate yields (51%) and a melting point of 180–182°C, with a shorter acyl chain (butyramide) .
- N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide (): Shares the pyridazinone core but lacks the sulfamoyl linkage and ethoxyphenyl substitution. Its fluorophenyl and methylphenyl groups may alter solubility and binding affinity compared to the ethoxy-substituted target compound .
Acyl Chain Modifications
The butyramide group in the target compound is critical for hydrophobic interactions. Analogous compounds with varying acyl chains demonstrate chain-length-dependent properties:
Key Observations :
- Longer acyl chains (e.g., 5c, 5d) correlate with lower melting points, suggesting reduced crystallinity and enhanced lipophilicity.
- Yields remain consistent (~45–51%) regardless of chain length, indicating similar synthetic accessibility .
Sulfamoyl Linker and Substitutents
The ethylsulfamoyl bridge in the target compound contrasts with:
- Compound 1 () : A fluorescent derivative with a tripartite ethoxy-ethoxy-ethyl spacer. This design prioritizes fluorescence over enzyme inhibition, highlighting functional trade-offs in structural engineering .
- Compounds: Contain tetrahydropyrimidin-1(2H)-yl groups instead of pyridazinone, with stereochemical complexity influencing pharmacokinetics .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis would likely follow routes similar to ’s analogs (e.g., acyl chloride coupling to sulfamoyl precursors) but require pyridazinone ring formation.
- Bioactivity Predictions: The 4-ethoxyphenyl group may enhance metabolic stability compared to methyl or fluoro substituents in analogs . However, the pyridazinone core’s electron-deficient nature could reduce membrane permeability relative to oxolane derivatives .
Actividad Biológica
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a pyridazinone ring, an ethoxyphenyl group, and a sulfamoyl moiety, which contribute to its potential therapeutic applications.
- Molecular Formula : C23H25N3O5S
- Molecular Weight : 423.5 g/mol
- CAS Number : 921579-71-7
The biological activity of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide primarily involves its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for various metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that regulate cellular functions.
- Gene Expression Regulation : The compound could influence the expression of genes associated with inflammation, cancer, and other diseases.
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT-116 | 12.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide has been shown to reduce inflammation in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Anticancer Properties :
A recent study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment. -
Evaluation of Antimicrobial Efficacy :
A series of experiments assessed the antibacterial activity against various pathogens. The compound was found to be particularly effective against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
